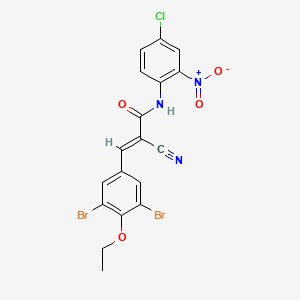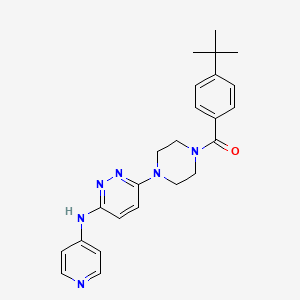
N-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyrazine-2-carboxamide”, pyrazine derivatives have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . Another study discusses the synthesis of pyrazinamide analogues involving the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .Scientific Research Applications
Synthesis Methods and Derivatives
The synthesis of derivatives related to N-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyrazine-2-carboxamide involves innovative methods, including solvent-free synthesis techniques and the use of specific reagents to obtain a series of structurally related compounds. For example, Kumar and Vijayakumar (2018) demonstrated an efficient solvent-free synthesis of 3-acetyl-4-arylquinoline-based enaminones and its derivatives using DMFDMA as a reagent, indicating a methodological approach that could potentially be applied to the synthesis of this compound derivatives (Kumar & Vijayakumar, 2018).
Potential Biological Activities
The search for new compounds with potential biological activities is a key aspect of research involving this compound. Saad, Osman, and Moustafa (2011) explored the synthesis and analgesic activity of some new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety, which is indicative of the broader potential for this compound to serve as a base for developing compounds with analgesic properties (Saad, Osman, & Moustafa, 2011).
Structural Modification and Activity
The modification of the chemical structure of this compound to enhance its activity or to explore its interactions with biological targets is another key area of research. Ekengard et al. (2017) synthesized a pyrazine amide – 4-aminoquinoline hybrid and its rhodium and iridium pentamethylcyclopentadienyl complexes, evaluating their anti-mycobacterial and anti-plasmodial activities. This work exemplifies the exploration of this compound derivatives for potential therapeutic applications (Ekengard et al., 2017).
properties
IUPAC Name |
N-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(14-9-16-6-7-17-14)18-11-19-8-5-12-3-1-2-4-13(12)10-19/h1-4,6-7,9H,5,8,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHNAVDWGLDQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![naphthalen-2-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2454921.png)

![N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)ethyl]-2-furylcarboxamid e](/img/structure/B2454925.png)

![3-(2-methoxyethyl)-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2454929.png)




![N-[(2-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2454937.png)

